molecular formula C27H23N3O3S B2688276 N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-33-9

N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2688276
CAS No.: 895649-33-9
M. Wt: 469.56
InChI Key: OFQXHGPYHJDUJM-UHFFFAOYSA-N
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Description

The target compound, N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, is a benzofuropyrimidin derivative characterized by:

  • A benzofuro[3,2-d]pyrimidin core fused with a furan ring.
  • A thioacetamide linker at position 2 of the heterocyclic core.
  • A 3-(o-tolyl) substituent (2-methylphenyl) at position 3 of the pyrimidinone ring.
  • An N-(2,3-dimethylphenyl) group on the acetamide moiety.

Its design aligns with trends in heterocyclic chemistry, where fused pyrimidinones and thioacetamide groups are leveraged for enhanced binding and metabolic stability .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-10-8-12-20(18(16)3)28-23(31)15-34-27-29-24-19-11-5-7-14-22(19)33-25(24)26(32)30(27)21-13-6-4-9-17(21)2/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQXHGPYHJDUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 895649-33-9) is a synthetic compound with potential therapeutic applications. Its complex structure suggests that it may exhibit diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential clinical applications.

PropertyValue
Molecular FormulaC27H23N3O3S
Molecular Weight469.56 g/mol
StructureChemical Structure

The biological activity of this compound appears to involve several mechanisms:

  • Indoleamine 2,3-Dioxygenase Inhibition : Research indicates that this compound may modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
  • Antiproliferative Effects : Preliminary studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines .

Case Studies and Research Findings

Potential Applications

Given its biological activity profile, this compound may have potential applications in:

  • Cancer Therapy : As an adjunct therapy to enhance immune response and counteract tumor-induced immunosuppression.
  • Neurological Disorders : Given its structural similarities to other psychoactive compounds, further research could explore its effects on neurotransmitter systems.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities which can be categorized as follows:

  • Indoleamine 2,3-Dioxygenase Inhibition :
    • This compound may inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
  • Antiproliferative Effects :
    • Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines .

Potential Applications

Given its biological activity profile, N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in:

  • Cancer Therapy :
    • As an adjunct therapy to enhance immune response and counteract tumor-induced immunosuppression. Its ability to modulate immune responses could be beneficial in combination with existing cancer treatments .
  • Neurological Disorders :
    • The compound's structural similarities to psychoactive compounds suggest that it may have effects on neurotransmitter systems. Further research could explore its application in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its derivatives:

Study Focus Findings
IDO Inhibition The compound demonstrated effective modulation of IDO activity, enhancing anti-tumor immunity .
Antiproliferative Activity Significant activity against MCF-7 and Caco-2 cell lines was observed, indicating potential for development as an anticancer agent .
Neurological Effects Preliminary studies suggest possible interactions with neurotransmitter systems warranting further investigation .

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidin Cores

Compound A : 2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Core : Benzofuro[3,2-d]pyrimidin.
  • Substituents :
    • Position 3: 3-methylbutyl (isopentyl).
    • Position N: 3-(trifluoromethyl)phenyl.
  • Key Differences: The alkyl chain at position 3 (vs. The electron-withdrawing CF₃ group on the N-aryl moiety enhances electrophilicity compared to the target’s dimethylphenyl group.
Compound B : N-(2,3-dimethylphenyl)-2-[[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
  • Core : Benzofuro[3,2-d]pyrimidin.
  • Substituents :
    • Position 3: 4-methylbenzyl.
    • Position N: 2,3-dimethylphenyl (same as target).
  • Key Differences :
    • The 4-methylbenzyl group introduces a flexible benzyl spacer, contrasting with the rigid o-tolyl substituent in the target. This may alter binding pocket interactions.

Analogues with Alternative Heterocyclic Cores

Compound C : N-(4-isopropylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
  • Core: Thieno[2,3-d]pyrimidin.
  • Substituents :
    • Position 3: Ethyl.
    • Position N: 4-isopropylphenyl.
  • Key Differences: The sulfur-containing thieno core increases lipophilicity compared to the benzofuropyrimidin core. Substituent positions (5,6-dimethyl) may influence steric hindrance.
Compound D : 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
  • Core: Quinazolinone.
  • Substituents :
    • Position 3: Phenyl.
    • Position N: Phenyl.
  • Key Differences: The quinazolinone core lacks the fused furan ring, reducing planar rigidity. Simpler phenyl groups may limit π-π stacking efficiency compared to the target’s dimethylphenyl and o-tolyl groups.

Substituent Effects on Activity

  • Aromatic vs. Aliphatic Groups :
    • The target’s o-tolyl group may enhance binding to hydrophobic pockets compared to Compound A’s aliphatic isopentyl group.
    • Compound B’s 4-methylbenzyl substituent offers flexibility but may reduce target specificity.
  • Electron-Withdrawing Groups :
    • Compound A’s CF₃ group increases metabolic stability but may reduce solubility.
  • N-Aryl Modifications :
    • The target’s 2,3-dimethylphenyl group balances lipophilicity and steric effects, whereas Compound C’s 4-isopropylphenyl introduces bulkier hydrophobicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions affect yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuropyrimidinone core. A common approach is nucleophilic substitution at the sulfur atom in the thioacetamide group. For example, coupling a preformed 4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-thiol intermediate with 2-chloro-N-(2,3-dimethylphenyl)acetamide under reflux in ethanol with sodium acetate as a base .
  • Key Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful temperature control.

  • Catalysts : Bases like NaOAc or K₂CO₃ improve nucleophilic substitution efficiency.

  • Yield Optimization : Yields range from 68% to 91% depending on substituent steric effects and reaction time (e.g., 80% yield reported for analogous thioacetamide derivatives) .

    Table 1 : Comparative Yields for Analogous Syntheses

    Substituent on AcetamideReaction Time (h)Yield (%)Reference
    2,3-Dimethylphenyl680
    4-Sulfamoylphenyl491
    3-Ethylphenyl873

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.28–7.82 ppm for o-tolyl and benzofuropyrimidinone protons), thioacetamide SCH₂ (δ ~4.12 ppm), and NHCO (δ ~10.10 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S–C (650–750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 344.21 for a related compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for thioacetamide derivatives?

  • Case Study : In a synthesis of a related compound, calculated elemental analysis (C: 45.36%; N: 12.21%) slightly differed from experimental results (C: 45.29%; N: 12.23%) due to hygroscopicity or incomplete combustion .
  • Resolution Strategies :

  • Repeat combustion analysis under inert atmosphere.
  • Cross-validate with X-ray crystallography or high-resolution MS for empirical formula confirmation.

Q. What strategies optimize regioselectivity in forming the benzofuropyrimidinone core?

  • Regiochemical Control : Use electron-withdrawing substituents (e.g., sulfonamide groups) to direct cyclization. For example, 4-sulfamoylphenyl derivatives showed higher regioselectivity (91% yield) compared to ethylphenyl analogs (73%) .
  • Computational Modeling : DFT calculations predict favorable transition states for ring closure, guiding substituent placement .

Q. How does substitution on phenyl rings influence binding affinity in docking studies?

  • Methodology : Molecular docking using software like AutoDock Vina assesses interactions with target enzymes (e.g., kinase inhibitors).
  • Key Findings :

  • o-Tolyl Group : Enhances hydrophobic interactions in the enzyme pocket.
  • 2,3-Dimethylphenyl : Steric bulk may reduce binding if the active site is narrow.
    • Table 2 : Hypothetical Docking Scores for Analogues
SubstituentBinding Affinity (kcal/mol)
o-Tolyl-9.2
4-Fluorophenyl-8.7
4-Sulfamoylphenyl-10.1

Data Contradiction Analysis

  • Example : Discrepancies in melting points (e.g., 230°C vs. 251.5°C for similar structures) may arise from polymorphism or impurities. Recrystallization in ethanol-dioxane (1:2) improves purity .

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